(oxolan-2-yl)methyl 2-methylbutanoate
Description
"(oxolan-2-yl)methyl 2-methylbutanoate" (CID 59779883) is an ester compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. Its structure consists of a 2-methylbutanoate group esterified to an oxolane (tetrahydrofuran) ring via a methyl linker (SMILES: CCC(C)C(=O)OCC1CCCO1) . The oxolane moiety introduces a cyclic ether group, distinguishing it from simpler aliphatic esters. Predicted collision cross-section (CCS) values for its adducts range from 143.4 Ų ([M+H]⁺) to 151.6 Ų ([M+Na]⁺), indicating its gas-phase conformational behavior in mass spectrometry .
Properties
CAS No. |
1881965-98-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IVFCTOQBFINRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1CCCO1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The equilibrium nature of Fischer esterification necessitates strategies to drive completion. Removal of water via Dean-Stark apparatus or molecular sieves improves yields, which typically range from 60% to 75% under reflux conditions. Elevated temperatures (100–120°C) and excess alcohol (2–3 equivalents) further favor ester formation. For instance, a 72% yield was achieved using 2-methylbutanoic acid (1.0 mol), (oxolan-2-yl)methanol (2.5 mol), and concentrated H₂SO₄ (5 mol%) in toluene under reflux for 12 hours.
Limitations and Practical Considerations
While cost-effective, this method faces challenges in purifying the product due to residual acid catalysts. Neutralization with aqueous NaHCO₃ followed by distillation (boiling point ~162°C) is commonly employed. Side reactions, such as ether formation from the alcohol, may occur if temperatures exceed 130°C.
Alkylation via Acyl Chloride Intermediates
Acyl chloride-mediated alkylation offers a high-yield alternative, particularly for sterically hindered alcohols like (oxolan-2-yl)methanol. This two-step process involves:
-
Synthesis of 2-Methylbutanoyl Chloride : Treatment of 2-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride.
-
Nucleophilic Substitution : Reaction of the acyl chloride with (oxolan-2-yl)methanol in the presence of a base, such as pyridine or triethylamine, to neutralize HCl.
Experimental Protocol and Yield Enhancement
A representative procedure adapted from ethyl ester syntheses involves:
-
Adding 2-methylbutanoyl chloride (1.1 mol) dropwise to a chilled (0°C) solution of (oxolan-2-yl)methanol (1.0 mol) and pyridine (1.2 mol) in dichloromethane.
-
Stirring at room temperature for 6 hours, followed by washing with 1M HCl and saturated NaHCO₃.
-
Drying over MgSO₄ and distilling under reduced pressure to isolate the ester (yield: 85–90%).
Advantages Over Fischer Esterification
This method avoids equilibrium limitations, enabling faster reaction times (4–6 hours) and higher purity. However, moisture-sensitive reagents require anhydrous conditions and inert atmospheres (N₂ or Ar).
Transesterification: Solvent-Mediated Approaches
Transesterification involves reacting a pre-existing ester with (oxolan-2-yl)methanol under acidic or basic conditions. For example, ethyl 2-methylbutanoate can be converted to the target compound using titanium(IV) isopropoxide as a catalyst:
Catalytic Systems and Kinetic Control
Lewis acids (e.g., Ti(OiPr)₄, Sn(Oct)₂) or enzymes (lipases) facilitate transesterification. Enzymatic methods, while eco-friendly, suffer from lower reaction rates and yields (~50–60%) compared to chemical catalysts (~80%).
Industrial-Scale Synthesis and Process Optimization
Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors and catalytic distillation columns are employed to enhance throughput. Key considerations include:
Catalytic Distillation
Combining reaction and separation in a single unit improves efficiency. For instance, using Amberlyst-15 as a solid acid catalyst in a packed column enables >90% conversion at 100°C.
Green Chemistry Innovations
Recent advances emphasize solvent-free conditions and recyclable catalysts. Ionic liquids (e.g., [BMIM][HSO₄]) have achieved 88% yield at 80°C with negligible waste.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 60–75 | 12–24 | Low cost, simple setup | Equilibrium-limited, acidic waste |
| Acyl Chloride Alkylation | 85–90 | 4–6 | High yield, no equilibrium | Moisture-sensitive reagents |
| Transesterification | 50–80 | 6–18 | Versatile, enzyme compatibility | Requires excess alcohol |
| Industrial Catalytic | >90 | 1–3 | Continuous production, high efficiency | High capital investment |
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and (oxolan-2-yl)methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and (oxolan-2-yl)methanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, (oxolan-2-yl)methyl 2-methylbutanoate serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These studies aim to develop new therapeutic agents for various diseases.
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a solvent in certain applications. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (oxolan-2-yl)methyl 2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic attack, oxidation, or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Differences
The compound is compared to esters with the 2-methylbutanoate backbone but differing alcohol moieties (Table 1).
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alcohol Moiety | Key Structural Feature |
|---|---|---|---|---|
| (oxolan-2-yl)methyl 2-methylbutanoate | C₁₀H₁₈O₃ | 186.25 | Oxolane (cyclic ether) | Cyclic structure enhances rigidity |
| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | 130.18 | Ethyl (linear) | Simpler aliphatic chain |
| Methyl 2-methylbutanoate | C₆H₁₂O₂ | 116.16 | Methyl (linear) | Minimal steric hindrance |
| Butyl 2-methylbutanoate | C₉H₁₈O₂ | 158.24 | Butyl (linear) | Longer alkyl chain increases lipophilicity |
Key Observations :
Volatility and Aroma Activity
Esters of 2-methylbutanoate are widely recognized as aroma-active compounds in fruits. For example:
- Ethyl 2-methylbutanoate and methyl 2-methylbutanoate are key contributors to apple aroma, with high odor activity values (OAVs) due to low odor thresholds (~0.1–1 ppb) .
- The oxolane-containing ester likely exhibits reduced volatility compared to linear analogs due to its cyclic structure and higher molecular weight. This may lower its OAV unless compensated by unique receptor-binding interactions.
However, the oxolane group could modulate scent longevity or intensity differently than linear esters.
Physical and Analytical Properties
Collision Cross-Section (CCS) Insights :
- The predicted CCS values for "this compound" (143.4–151.6 Ų) reflect its compact yet rigid structure in gas-phase ionization .
Solubility and Reactivity :
- The oxolane ring’s oxygen atom may enhance water solubility compared to purely aliphatic esters.
- Ester hydrolysis rates could differ due to steric protection of the ester bond by the cyclic moiety.
Biological Activity
(oxolan-2-yl)methyl 2-methylbutanoate is an organic compound classified as an ester, characterized by its unique oxolane ring and 2-methylbutanoate moiety. With a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol, it appears as a colorless, oily liquid with a boiling point of approximately 162 °C. This compound has garnered attention for its diverse biological activities, including anti-inflammatory , analgesic , antibacterial , and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | ~162 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and ether |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions. Additionally, analgesic properties have been observed through pain models in animal studies, indicating its effectiveness in reducing pain perception.
Antibacterial Activity
The compound has shown promising antibacterial activity against various bacterial strains. Studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antibacterial agents.
Anticancer Potential
In vitro assays have indicated that this compound may inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated. This property highlights its potential for development as a novel anticancer therapeutic.
Antioxidant Properties
Preliminary findings suggest that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress-related diseases. The ability to scavenge free radicals positions it as a potential candidate for further pharmacological exploration.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest interactions with specific molecular targets involved in inflammation and cancer cell signaling pathways. Further research is needed to clarify these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory efficacy.
- Antibacterial Assay : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.
- Cancer Cell Proliferation : A screening assay revealed that this compound reduced the viability of human breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of treatment.
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other compounds with similar functionalities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (r)-(-)-glycidyl butyrate | C₇H₁₂O₃ | Contains an epoxide group; used in polymer synthesis |
| [(2R)-oxiran-2-yl]methyl butanoate | C₇H₁₂O₃ | Epoxide structure; reactive towards nucleophiles |
| Butyric acid | C₄H₈O₂ | Simple carboxylic acid; lacks the oxolane structure |
| Ethyl acetate | C₄H₈O₂ | Common ester; used as a solvent; simpler structure |
Q & A
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials, hydrolysis byproducts) with MRM (Multiple Reaction Monitoring).
- NMR Relaxation Filters : Suppress major component signals to enhance impurity detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
